molecular formula C9H7ClO B13601145 1-(2-Chlorophenyl)prop-2-en-1-one CAS No. 89638-23-3

1-(2-Chlorophenyl)prop-2-en-1-one

Cat. No.: B13601145
CAS No.: 89638-23-3
M. Wt: 166.60 g/mol
InChI Key: GAQRZTCWAYLSKR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-Chlorophenyl)prop-2-en-1-one is a chalcone derivative characterized by a propenone backbone (C=O-CH₂-C=CH) substituted with a 2-chlorophenyl group at the ketone position. Chalcones are α,β-unsaturated ketones widely studied for their diverse biological activities, including anticancer, antimicrobial, and nonlinear optical (NLO) properties . The 2-chlorophenyl substituent in this compound introduces steric and electronic effects that influence its reactivity, stability, and intermolecular interactions.

Synthesis: The compound is typically synthesized via Claisen-Schmidt condensation between 2-chlorobenzaldehyde and acetophenone derivatives under basic conditions, as evidenced by analogous chalcone syntheses in the literature .

Properties

CAS No.

89638-23-3

Molecular Formula

C9H7ClO

Molecular Weight

166.60 g/mol

IUPAC Name

1-(2-chlorophenyl)prop-2-en-1-one

InChI

InChI=1S/C9H7ClO/c1-2-9(11)7-5-3-4-6-8(7)10/h2-6H,1H2

InChI Key

GAQRZTCWAYLSKR-UHFFFAOYSA-N

Canonical SMILES

C=CC(=O)C1=CC=CC=C1Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(2-Chlorophenyl)prop-2-en-1-one can be synthesized through the Claisen-Schmidt condensation reaction. This reaction involves the condensation of 2-chlorobenzaldehyde with acetone in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is typically carried out in an ethanol or methanol solvent at room temperature or slightly elevated temperatures to yield the desired chalcone .

Industrial Production Methods

In an industrial setting, the synthesis of 1-(2-Chlorophenyl)prop-2-en-1-one can be scaled up by optimizing reaction conditions such as temperature, solvent, and catalyst concentration. Continuous flow reactors may also be employed to enhance the efficiency and yield of the reaction. The product is then purified through recrystallization or chromatography techniques to obtain high purity .

Chemical Reactions Analysis

Types of Reactions

1-(2-Chlorophenyl)prop-2-en-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 1-(2-Chlorophenyl)prop-2-en-1-one involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Structural and Electronic Modifications

Substituent variations in chalcones significantly alter their physicochemical and biological properties. Below is a comparative analysis of key analogues:

Table 1: Structural and Electronic Properties of Selected Chalcones
Compound Name Substituents (R₁, R₂) Key Findings Reference
1-(2-Chlorophenyl)prop-2-en-1-one R₁ = 2-Cl-C₆H₄, R₂ = H Exhibits anti-lung cancer activity via ROS-mediated apoptosis .
(E)-3-(2-Cl-C₆H₄)-1-(2,4-diCl-C₆H₃)prop-2-en-1-one R₁ = 2,4-diCl-C₆H₃, R₂ = H Enhanced dipole moment due to electron-withdrawing Cl groups; crystal packing shows head-to-tail arrangement .
(E)-1-(4-MeO-C₆H₄)-3-(p-tolyl)prop-2-en-1-one R₁ = 4-MeO-C₆H₄, R₂ = p-tolyl Higher HOMO-LUMO gap (-8.723 eV) compared to hydroxylated analogues .
(E)-3-(4-Cl-C₆H₄)-1-(2-OH-C₆H₄)prop-2-en-1-one R₁ = 4-Cl-C₆H₄, R₂ = 2-OH-C₆H₄ Hydroxyl group enables hydrogen bonding; 78.9% synthetic yield .
(E)-1-(4-Br-C₆H₄)-3-(2-Cl-C₆H₄)prop-2-en-1-one R₁ = 4-Br-C₆H₄, R₂ = 2-Cl-C₆H₄ Used in pyrazole-based antimicrobial agents; moderate activity .

Key Observations :

  • Electron-withdrawing groups (e.g., Cl, Br) : Increase dipole moments and polarizability, enhancing NLO properties .
  • Hydroxyl groups : Improve solubility and enable hydrogen bonding, critical for crystal engineering and biological interactions .

Key Observations :

  • Anticancer activity : The 2-chlorophenyl group in 1-(2-Cl-C₆H₄)prop-2-en-1-one enhances ROS generation, leading to apoptosis . Hydroxyl-substituted analogues may improve bioavailability but require further in vivo validation .
  • Antimicrobial activity : Halogenated chalcones (e.g., Br, Cl) show moderate efficacy, likely due to membrane disruption .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.